An In-depth Technical Guide to 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
An In-depth Technical Guide to 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and available data for the compound 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide also incorporates general methodologies and the established biological significance of the broader class of 2,5-disubstituted 1,3,4-thiadiazoles. This information is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related compounds.
Core Structure and Chemical Identity
2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 5-chloro-1,3,4-thiadiazole moiety. The structural arrangement of these two rings suggests potential for diverse biological activities, a hallmark of the 1,3,4-thiadiazole scaffold.[1][2]
Structural Diagram
Caption: 2D structure of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine.
Chemical Identifiers
A summary of the key chemical identifiers for 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine is provided in the table below. This information is crucial for database searches and regulatory purposes.
| Identifier | Value | Reference |
| CAS Number | 76686-93-6 | [3][4] |
| Molecular Formula | C₇H₄ClN₃S | [3] |
| Molecular Weight | 197.65 g/mol | [3] |
| Canonical SMILES | C1=CC=NC(=C1)C2=NN=C(S2)Cl | [3] |
| InChI | InChI=1S/C7H4ClN3S/c8-7-10-9-6(11-7)5-3-1-2-4-10/h1-4H | |
| InChIKey | Not available in searched literature |
Experimental Data (General Context)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns of these aromatic protons would be characteristic of a 2-substituted pyridine.
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¹³C NMR: The carbon NMR spectrum would display signals for the five distinct carbon atoms of the pyridine ring and the two carbon atoms of the thiadiazole ring. The carbon attached to the chlorine atom in the thiadiazole ring would likely appear at a characteristic downfield shift.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide valuable information about the connectivity of the pyridine and chloro-thiadiazole rings.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the C=N and C-S stretching vibrations within the thiadiazole ring, as well as vibrations associated with the pyridine ring.
Synthesis Protocols (General Approaches)
A definitive, published synthesis protocol for 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine has not been identified in the current literature search. However, the synthesis of analogous 2,5-disubstituted 1,3,4-thiadiazoles typically follows established synthetic routes.[7][8] A plausible synthetic strategy could involve the cyclization of a suitable thiosemicarbazide precursor derived from pyridine-2-carboxylic acid or a related starting material.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for this class of compounds.
Caption: A potential synthetic route to the target compound.
Biological Activity and Signaling Pathways (Postulated)
Direct biological studies on 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine are not available in the reviewed literature. However, the 1,3,4-thiadiazole nucleus is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][9][10]
Potential Mechanisms of Action
Derivatives of 1,3,4-thiadiazole have been reported to exert their biological effects through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways.[10] The presence of the pyridine ring and the chloro substituent in the target molecule could modulate its biological activity and target specificity.
Hypothesized Signaling Pathway Involvement
Based on the activities of related compounds, 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine could potentially interact with various cellular signaling pathways implicated in disease. The diagram below illustrates a generalized representation of signaling pathways often targeted by small molecule inhibitors.
Caption: Potential interaction with a generic kinase signaling pathway.
Conclusion and Future Directions
2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine represents an intriguing scaffold for further investigation in the field of medicinal chemistry. While there is a notable absence of specific experimental and biological data in the current literature, the known activities of related 1,3,4-thiadiazole derivatives provide a strong rationale for its synthesis and evaluation. Future research should focus on developing a robust synthetic route, comprehensive analytical characterization, and screening for a variety of biological activities to unlock the therapeutic potential of this compound.
References
- 1. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine | 76686-93-6 | BDA68693 [biosynth.com]
- 4. 2-chloro-5-(pyridin-2-yl)-1,3,4-thiadiazole | 76686-93-6 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety [mdpi.com]
- 8. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
